1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-2-10-6-3-4-7-11(10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-8-5-9-24-12/h3-9H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSYAMUEXRFEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Formation of the Triazole Ring:
Coupling of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
Fluorophenyl Analog
The compound 1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (C₁₄H₉FN₆OS, MW 328.32) replaces the 2-ethylphenyl group with a 4-fluorophenyl substituent . The fluorine atom, being electron-withdrawing, reduces electron density on the aromatic ring, which may enhance metabolic stability but decrease lipophilicity compared to the ethyl group.
Ethoxyphenyl and Methoxyphenyl Derivatives
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS 892747-12-5) introduces ethoxy and methoxy groups . These electron-donating substituents increase solubility due to polarity but may reduce metabolic stability due to oxidative demethylation pathways. The bulkier ethoxy group could sterically hinder interactions compared to the compact ethyl group in the target compound.
Trifluoromethylphenyl Analog
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS 892774-12-8) incorporates a trifluoromethyl group, which is strongly electron-withdrawing and lipophilic . This substitution enhances resistance to enzymatic degradation but may reduce aqueous solubility. The trifluoromethyl group’s electronegativity could alter binding affinity in biological targets compared to the ethyl group.
Heterocyclic Modifications
Benzothiazole-Containing Triazole
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine replaces the oxadiazole-thiophene unit with a benzothiazole ring . Benzothiazoles are known for antimicrobial and anticancer activities, but the nitro group introduces toxicity risks. The absence of the oxadiazole-thiophene system may reduce π-stacking efficiency, impacting target engagement.
Thiazol-2-amine Derivatives
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5) substitutes the triazole ring with a thiazole .
Crystallographic Validation
Compounds like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine were characterized using SHELX software for crystal structure refinement, ensuring stereochemical accuracy . The target compound’s structure would benefit from similar validation to confirm regioselectivity.
Tabular Comparison of Key Compounds
Biological Activity
1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including an ethylphenyl group, a thiophene ring, an oxadiazole ring, and a triazole ring. These structural components may contribute to diverse interactions with biological molecules, impacting various pathways and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions.
- Formation of the Triazole Ring : This may involve the use of azides and alkynes in a click chemistry approach.
- Coupling of the Thiophene Ring : Achieved through cross-coupling reactions such as Suzuki or Stille coupling.
- Introduction of the Ethylphenyl Group : Typically via Friedel-Crafts alkylation using ethylbenzene and an appropriate electrophile.
The biological activity of 1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is believed to stem from its ability to modulate enzyme and receptor activities. The presence of multiple functional groups allows for various interactions with biological targets, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The compound may exhibit significant antimicrobial properties due to its structural characteristics that allow it to interact with microbial cell membranes or inhibit essential microbial enzymes.
- Anticancer Potential : Preliminary studies suggest that derivatives of similar compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .
Case Studies
Recent research has highlighted the biological activities associated with similar compounds containing oxadiazole and triazole moieties:
- Anticancer Activity : A study reported that oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7) by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Effects : Compounds with substituted thiophene rings have been noted for their enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function.
Research Findings
Research findings indicate that modifications in the structure significantly influence biological activity:
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves sequential cyclization and coupling reactions. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring from thiophene-2-carboxamide and nitrile precursors under reflux in ethanol or acetonitrile .
- Click Chemistry (Huisgen Cycloaddition) : Copper-catalyzed azide-alkyne cycloaddition to construct the triazole core, requiring precise temperature control (60–80°C) and solvent selection (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Strategies : Adjust catalyst loading (e.g., CuI for triazole formation) and solvent polarity to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of triazole/oxadiazole rings and substituent positions (e.g., ethylphenyl proton shifts at δ 1.2–1.4 ppm for CH and δ 2.5–3.0 ppm for CH) .
- IR Spectroscopy : Peaks at 1600–1650 cm (C=N stretching in oxadiazole) and 3100–3200 cm (N-H stretching in triazole-amine) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 396.08) and fragmentation patterns .
Q. What biological activities have been reported for structurally analogous triazole-oxadiazole hybrids?
Analogous compounds exhibit:
- Antimicrobial Activity : MIC values ≤5 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer Potential : IC values of 10–20 µM in HeLa and MCF-7 cells, linked to apoptosis induction via caspase-3 activation .
- Enzyme Inhibition : COX-2 and EGFR kinase inhibition (IC <1 µM) due to aromatic π-π stacking interactions .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be validated experimentally?
- Isotopic Labeling : Use N-labeled nitriles to track nitrogen incorporation into the oxadiazole ring via N NMR .
- Kinetic Studies : Monitor reaction rates under varying temperatures and solvent polarities to distinguish between concerted vs. stepwise mechanisms .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .
Q. What structure-activity relationships (SAR) govern the biological potency of this compound?
- Electron-Withdrawing Groups : Fluorine or chlorine on the phenyl ring enhances antimicrobial activity by increasing electrophilicity .
- Heterocycle Substitution : Thiophene in the oxadiazole moiety improves π-backbonding with enzyme active sites, boosting inhibition .
- Steric Effects : Bulky substituents (e.g., ethylphenyl) reduce cytotoxicity by limiting off-target interactions .
Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Dose-Response Reproducibility : Validate assays in triplicate using standardized cell lines (e.g., ATCC sources) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution .
- Target Specificity Profiling : Perform kinome-wide screening to identify cross-reactivity with unrelated enzymes .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or EGFR (e.g., hydrogen bonding with Thr790) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- Pharmacophore Mapping : Phase (Schrödinger) to identify critical functional groups (e.g., triazole NH for H-bond donor activity) .
Q. How can regioselectivity challenges during triazole synthesis be addressed?
- Catalyst Screening : Use Cu(I)-TBTA complexes to favor 1,4-regioselectivity over 1,5-isomers .
- Microwave-Assisted Synthesis : Reduce reaction time (<1 hour) and improve yield (>85%) while maintaining regiochemical control .
- Crystallography : X-ray diffraction of intermediates to confirm regiochemistry (e.g., dihedral angles between triazole and oxadiazole planes) .
Q. What strategies ensure compound stability during long-term storage and biological assays?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- pH Optimization : Maintain pH 7.4 in buffer solutions to avoid degradation of the oxadiazole ring .
- Light Sensitivity Testing : Conduct UV-Vis stability studies to confirm no photodegradation under lab conditions .
Q. Which in vitro assays are recommended for elucidating the compound’s mechanism of action?
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation kits (e.g., Promega) .
- ROS Detection : DCFH-DA fluorescence to measure oxidative stress induction .
- Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed enzyme targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
